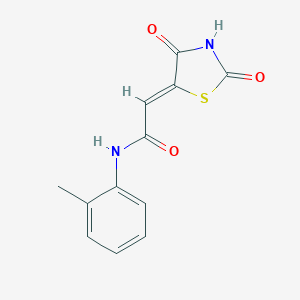

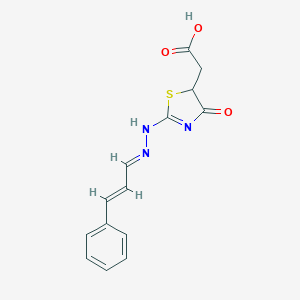

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide, commonly referred to as 'DMT' is a synthetic compound that has gained widespread attention in the scientific community due to its potential applications in various fields. The compound is a thiazolidine derivative that has a unique structure and properties, which make it a promising candidate for research in various fields.

科学的研究の応用

Medicinal Chemistry and Pharmacology

2,4-Thiazolidinedione (2,4-TZD) derivatives, such as 2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide, are recognized for their extensive pharmacological properties. These heterocyclic compounds serve as a foundational pharmacophore, offering opportunities for structural modification to combat various clinical disorders. The medicinal perspective of these compounds extends to antimicrobial, antitumor, and antidiabetic agents. In medicinal chemistry, the TZD core is often modified structurally, with common alterations occurring at the N-3 position and the active methylene at C-5. These modifications aim to enhance the therapeutic potential against life-threatening ailments (Singh et al., 2022).

Anticancer Properties

Thiazolidin-4-ones, including 2,4-TZD derivatives, are crucial in the development of novel drug molecules due to their significant biological activities. These compounds have demonstrated potential in treating various conditions, including cancer. The diverse biological properties of these compounds are influenced by different substituents, leading to various therapeutic effects. Structural optimization of thiazolidin-4-one derivatives continues to be a focus in medicinal chemistry, aiming to create more effective drug agents (Mech et al., 2021).

Green Synthesis and Environmental Sustainability

The synthesis of 1,3-thiazolidin-4-one and its derivatives has been a topic of interest since the mid-nineteenth century. Advances in green chemistry methodologies have been developed to obtain these compounds, focusing on environmental sustainability and the reduction of the ecological footprint. The 1,3-thiazolidin-4-one nucleus and its derivatives, including 2,4-TZDs, are of great pharmacological importance and are already present in commercial pharmaceuticals. Research continues to explore these compounds' structural and biological properties and the green synthesis approaches to create them (Santos et al., 2018).

Biological Activity and Pharmacokinetics

Thiazolidine motifs, including 2,4-TZD derivatives, exhibit a wide range of biological properties such as anticancer, anticonvulsant, antimicrobial, and anti-inflammatory activities. The presence of sulfur in these compounds enhances their pharmacological properties. Various synthetic approaches have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity. Thiazolidine derivatives are instrumental in the design of new small molecules with biological activity, serving as a crucial component in probe design and the development of next-generation drug candidates (Sahiba et al., 2020).

特性

IUPAC Name |

(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3S/c1-7-4-2-3-5-8(7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNNUDVJGIQTJK-TWGQIWQCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=C2C(=O)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C\2/C(=O)NC(=O)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(2-methylphenyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(3Z)-1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B352858.png)

![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)

![13-(Naphthalen-1-yl)-1,8,10,12-tetraazatricyclo[7.4.0.0^{2,7}]trideca-2,4,6,8,11-pentaen-11-amine](/img/structure/B352873.png)

![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)

![(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352877.png)

![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)

![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)